REACTION_CXSMILES
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[CH2:1]([NH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=1)[CH3:2].OS(O)(=O)=O.[CH3:18]O>>[CH2:1]([NH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([O:10][CH3:18])=[O:9])=[CH:6][N:5]=1)[CH3:2]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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C(C)NC1=NC=C(C(=O)O)C=C1
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Name
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|
Quantity
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500 mL
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Type
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reactant
|
Smiles
|
CO
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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OS(=O)(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
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The reaction mixture was then evaporated
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Type
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ADDITION
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Details
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poured into ice water (1 L)
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Type
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EXTRACTION
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Details
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The aqueous mixture was extracted with ethyl acetate (3×300 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CUSTOM
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Details
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evaporated
|
Name
|
|
Type
|
product
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Smiles
|
C(C)NC1=NC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.5 g | |
YIELD: PERCENTYIELD | 84% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |